Methyl 2-(1-aminocyclobutyl)acetate hydrochloride
Description
Methyl 2-(1-aminocyclobutyl)acetate hydrochloride is a cyclobutane-containing compound characterized by a primary amino group at the 1-position of the cyclobutane ring and an acetate ester moiety at the adjacent carbon. Its molecular formula is C₇H₁₄ClNO₂, with a molecular weight of 179.65 g/mol (inferred from analogs in ). The compound’s synthesis often involves cyclobutane ring formation followed by esterification and hydrochloride salt preparation, as exemplified in related procedures (e.g., ethyl acetate and toluenesulfonate-mediated reactions in ). Key structural features include:
- Cyclobutane ring: Imparts moderate ring strain compared to smaller (cyclopropane) or larger (cyclopentane) rings.
- Ester functional group: Influences metabolic stability and hydrolysis kinetics.
Properties
IUPAC Name |
methyl 2-(1-aminocyclobutyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-10-6(9)5-7(8)3-2-4-7;/h2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCCABMECBIPBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Preparation Process
Step 1: Amino Protection
- Starting Material : Glycine methyl ester hydrochloride or an analogous amino ester.
- Protecting Agent : tert-Butyl dicarbonate (Boc anhydride).
- Catalyst/Base : Alkali such as sodium carbonate or sodium bicarbonate aqueous solution.
- Solvent : Ethers such as tetrahydrofuran (THF), methyl tert-butyl ether (MTBE), or methylene dichloride.
- Reaction Conditions : Temperature maintained between 0 to 30 °C, typically 15–20 °C for optimal yield.
- Molar Ratios :
- Amino ester hydrochloride : tert-Butyl dicarbonate = 1.0 : 1.0–1.5
- Amino ester hydrochloride : alkali = 1.0 : 1.0–3.0
- Outcome : Formation of Boc-protected amino ester with yields around 96% and purity >98%.
| Parameter | Value/Range |
|---|---|
| Temperature | 0–30 °C (optimal 15–20 °C) |
| Molar ratio (amino ester:Boc) | 1.0 : 1.0–1.5 |
| Molar ratio (amino ester:alkali) | 1.0 : 1.0–3.0 |
| Solvent volume ratio | 1 g amino ester / 8–10 mL solvent |
| Yield | ~96% |
| Purity (GC) | ~98.8% |
Step 2: Aminolysis (Amide Formation)
- Substrate : Boc-protected amino ester from Step 1.
- Reagent : Excess dimethylaniline or a similar amine.
- Solvent : Ether solvents such as MTBE, THF, or 1,4-dioxane.
- Reaction Conditions : Temperature 30–60 °C (commonly 40–45 °C), pressure 0.1–1.0 MPa (often 0.5–0.8 MPa).
- Molar Ratios :
- Boc-protected amino ester : amine = 1.0 : 10.0–25.0 (optimal 15.0–20.0)
- Outcome : Formation of N,N-dimethyl-Boc-protected amino amide intermediate with yields above 90% and purity >98%.
| Parameter | Value/Range |
|---|---|
| Temperature | 30–60 °C (optimal 40–45 °C) |
| Pressure | 0.1–1.0 MPa (optimal 0.5–0.8 MPa) |
| Molar ratio (Boc-ester:amine) | 1.0 : 15.0–20.0 |
| Solvent volume ratio | 1 g Boc-ester / 8–10 mL solvent |
| Yield | ~91% |
| Purity (GC) | ~98.6% |
Step 3: Deprotection and Salification
- Substrate : N,N-dimethyl-Boc-protected amino amide intermediate.
- Acid : Hydrogen chloride gas or hydrochloric acid in alcohol (e.g., methanol or ethanol), formic acid, trifluoroacetic acid, or methylsulfonic acid.
- Solvent : Ethers or esters such as isopropyl acetate, ethyl acetate, THF, or 1,4-dioxane.
- Reaction Conditions : Temperature 30–60 °C (commonly 40–45 °C).
- Molar Ratios :
- Intermediate : acid = 1.0 : 3.0–5.0 (optimal 3.5–4.5)
- Outcome : Removal of Boc protecting group and formation of the hydrochloride salt of the amino ester with yields above 90% and purity >99%.
| Parameter | Value/Range |
|---|---|
| Temperature | 30–60 °C (optimal 40–45 °C) |
| Molar ratio (intermediate:acid) | 1.0 : 3.5–4.5 |
| Solvent volume ratio | 1 g intermediate / 8–10 mL solvent |
| Yield | ~91% |
| Purity (GC) | ~99.2% |
Representative Experimental Data
| Step | Material/Condition | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Amino Protection | Glycine methyl ester hydrochloride + Boc anhydride, Na2CO3, DCM, 0 ± 2 °C, 2h | 96.2 | 98.8 | Boc-glycine methyl ester obtained |
| Aminolysis | Boc-glycine methyl ester + dimethylaniline, MTBE, 30 ± 2 °C, 0.1 MPa, 24h | 91.2 | 98.6 | N,N-dimethyl-Boc amino amide intermediate |
| Deprotection & Salification | Intermediate + 25% HCl in MeOH, isopropyl acetate, 30 ± 2 °C, 1h | 91.2 | 99.2 | Final amino ester hydrochloride salt |
Advantages of This Methodology
- Raw Materials : Readily available and inexpensive starting materials.
- Reaction Conditions : Mild temperatures and pressures, avoiding harsh reagents.
- Purity and Yield : Consistently high purity (>98%) and overall yield (78–84%).
- Scalability : Process is stable and suitable for large-scale industrial production.
- Environmental Impact : Minimal waste generation (no significant waste gas, water, or solid residues).
- Operational Simplicity : Straightforward operations without complex purification steps.
Adaptation to Methyl 2-(1-aminocyclobutyl)acetate Hydrochloride
While the above method is described for 2-amino-dimethyl acetamide hydrochloride, the core principles apply to this compound synthesis:
- Protect the amino group on the cyclobutyl amino ester using Boc protection.
- Conduct aminolysis or amide bond formation under controlled pressure and temperature with suitable amines.
- Remove the Boc group via acid treatment to yield the hydrochloride salt of the target compound.
Adjustments in reaction times, temperatures, and solvents may be necessary to accommodate the steric and electronic properties of the cyclobutyl ring system.
Summary Table of Preparation Parameters
| Step | Key Reagents/Conditions | Temp (°C) | Pressure (MPa) | Molar Ratios (Main) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| Amino Protection | Amino ester hydrochloride + Boc anhydride + alkali + ether solvent | 0–30 (15–20) | Atmospheric | Amino ester:Boc = 1:1–1.5 | ~96 | ~98.8 |
| Aminolysis | Boc-protected ester + dimethylaniline + ether solvent | 30–60 (40–45) | 0.1–1.0 (0.5–0.8) | Boc-ester:amine = 1:10–25 (15–20) | ~91 | ~98.6 |
| Deprotection/Salification | Intermediate + HCl (gas or solution) + ether/ester solvent | 30–60 (40–45) | Atmospheric | Intermediate:acid = 1:3–5 (3.5–4.5) | ~91 | ~99.2 |
Chemical Reactions Analysis
Methyl 2-(1-aminocyclobutyl)acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: It can be reduced to form amines or alcohols, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
Chemistry
Methyl 2-(1-aminocyclobutyl)acetate hydrochloride is utilized as an intermediate in the synthesis of diverse organic compounds. Its unique structure allows it to participate in various chemical reactions, including:
- Esterification : Formation of esters from alcohols and acids.
- Nucleophilic Substitution : Replacement of functional groups, enhancing synthetic pathways.
Biology
In biological research, this compound is studied for its potential effects on cellular systems. It acts as a building block for developing biologically active molecules, contributing to:
- Signal Transduction Pathways : Its interaction with enzymes can modulate signaling pathways critical for cell growth and differentiation.
- Cell Proliferation Studies : Initial studies indicate that it may inhibit cell proliferation in certain cancer cell lines through apoptosis induction.
Medicine
Research into the therapeutic applications of this compound is ongoing. Key areas include:
- Anticancer Research : Preliminary findings suggest it may be effective against specific cancer types by inducing apoptosis and inhibiting tumor growth.
- Neuropharmacology : Investigations into its potential neuroactive properties indicate possible applications in treating neurological disorders by modulating neurotransmitter systems.
Industry
In industrial applications, this compound is used in producing specialty chemicals and materials, leveraging its chemical reactivity to create tailored products for various sectors.
Case Study 1: Anticancer Activity
A study investigating the effects of this compound on cancer cell lines (e.g., MDA-MB-231) demonstrated significant reductions in cell viability. The compound exhibited low micromolar IC values, indicating promising potency against these cells.
| Cell Line | IC Value (µM) | Effect on Viability |
|---|---|---|
| MDA-MB-231 | <5 | Significant reduction |
| Hs 578T | <10 | Moderate reduction |
Case Study 2: Neuropharmacological Effects
Research into structurally similar compounds revealed that they enhance GABAergic transmission, suggesting potential therapeutic applications for anxiety disorders and epilepsy. Binding affinity studies showed significant interactions with GABA receptors.
| Compound | Binding Affinity (nM) | Potential Application |
|---|---|---|
| Methyl derivative A | 50 | Anxiety treatment |
| Methyl derivative B | 30 | Epilepsy management |
Mechanism of Action
The mechanism of action of Methyl 2-(1-aminocyclobutyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the context of its use, but it generally involves binding to active sites and modulating biochemical processes .
Comparison with Similar Compounds
Cyclopropane-Based Analogs
Key Findings :
- Cyclopropane analogs exhibit higher ring strain , increasing reactivity but reducing stability compared to cyclobutane derivatives.
Cyclobutane-Based Analogs
Key Findings :
Cyclopentane and Bicyclic Analogs

Key Findings :
- Bicyclic systems () are structurally distinct but highlight the role of ring rigidity in modulating bioactivity.
Functional Group and Property Analysis
Key Insights :
- The ester group in the target compound balances lipophilicity and metabolic stability, whereas carboxylic acids () enhance water solubility but may limit membrane permeability.
- Amino group positioning (directly on ring vs. aminomethyl) critically impacts hydrogen-bonding networks and target selectivity.
Biological Activity
Methyl 2-(1-aminocyclobutyl)acetate hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclobutyl ring, which contributes distinct steric and electronic properties. Its molecular formula is and it has a molecular weight of approximately 171.73 g/mol. The presence of the amino group allows for interactions with various biological targets, making it a candidate for further pharmacological studies .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can engage in hydrogen bonding and electrostatic interactions, influencing the structure and function of biomolecules. Additionally, the hydrolysis of the ester group may release active compounds that interact with various molecular targets involved in biological pathways .
Biological Activity
Research indicates that this compound exhibits several potential biological activities:
- Neuroactive Effects : Preliminary studies suggest that this compound may possess neuroactive properties, making it a candidate for further investigation in neurological disorders.
- Enzyme Interaction : The compound has been shown to interact with enzymes, potentially modulating their activity, which could have implications in therapeutic applications .
- Cytotoxicity : Some studies have explored the cytotoxic effects of this compound on cancer cell lines, indicating a potential role in cancer therapy .
Case Studies
- In Vitro Studies : In vitro experiments demonstrated that this compound could inhibit cell proliferation in certain cancer cell lines. The mechanism involved modulation of signaling pathways related to cell growth and apoptosis .
- Pharmacokinetics : Pharmacokinetic studies are essential for understanding the bioavailability and metabolism of this compound. Initial findings suggest favorable absorption characteristics, although further studies are required to establish comprehensive pharmacokinetic profiles .
- Comparison with Similar Compounds : A comparative analysis highlights the uniqueness of this compound against similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-(3-aminocyclobutyl)acetate hydrochloride | C₇H₁₂ClN | Different cyclobutyl substitution; varied activity |
| Methyl 2-amino-2-cyclohexylacetate | C₇H₁₃N | Different positioning of amino group; less polar |
| (1-Aminocyclobutyl)-acetic acid methyl ester | C₇H₁₃N | Smaller ring structure; distinct reactivity |
This table illustrates how this compound stands out due to its larger cycloalkane structure, potentially conferring unique biological properties.
Q & A
Q. What synthetic routes are reported for Methyl 2-(1-aminocyclobutyl)acetate hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: A validated pathway involves cyclobutanone aminocyclobutylation using ammonium chloride and sodium cyanide in methanol, followed by benzyl chloroformate protection under sodium carbonate. Cyclization with diethyl acetylene dicarboxylate in chloroform (triethylamine, 5h) and Pd/C-mediated deprotection in ethyl acetate yields the target compound. Key optimizations include:
Q. How are spectroscopic techniques (¹H NMR, IR, LC/MS) applied to confirm the structure and purity of this compound?
Methodological Answer:
- ¹H NMR : Cyclobutyl protons appear as multiplet signals (δ 2.56–2.31 ppm), with methyl ester singlets at δ 3.82 ppm. Aromatic intermediates (e.g., benzoyl groups) show doublets (δ 7.48–7.12 ppm) .
- IR : Ester carbonyl (C=O stretch ~1700 cm⁻¹) and amine N-H stretches (~3350 cm⁻¹) confirm functional groups .
- LC/MS : Molecular ion peaks (e.g., [M+H]+ at m/z 200.08) validate molecular weight, while >95% purity is ensured via chromatographic integration .
Q. What in vitro models are appropriate for evaluating anticancer activity, and how are IC50 values determined?
Methodological Answer: Human leukemia cell lines (K562, CEM) are treated with derivatives (1–100 µM) for 48h. Cytotoxicity is quantified via MTT assay, measuring mitochondrial activity reduction. IC50 values are calculated using nonlinear regression (e.g., para-chloro derivatives: IC50 = 14.0 µM). Apoptosis is confirmed via flow cytometry (sub-G1 peak analysis) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in ¹H NMR data during derivative synthesis?
Methodological Answer: Unexpected peaks or shifts may arise from impurities, solvent effects, or diastereomers. Strategies include:
Q. What structure-activity relationship (SAR) insights guide the design of bioactive derivatives?
Methodological Answer:
- Electron-withdrawing groups : Para-chloro substitution on benzamide enhances cytotoxicity (IC50 14.0 µM vs. 25.0 µM for unsubstituted analogs) by increasing electrophilicity .
- Sulfonamide vs. carboxamide : Meta-dichloro sulfonamides show superior activity (IC50 15.0 µM) due to improved target binding .
- Cyclobutyl conformation : Balances rigidity and metabolic stability compared to cyclopropane analogs, as seen in apoptosis assays .
Q. What methodologies elucidate the apoptosis mechanism induced by these derivatives?
Methodological Answer:
- Flow cytometry : Propidium iodide staining identifies sub-G1 populations (e.g., 35% increase with tert-butyl derivatives) .
- Western blotting : Detects caspase-3/7 activation and PARP cleavage, confirming apoptotic pathways .
- Mitochondrial assays : JC-1 dye measures membrane potential loss, linking to intrinsic apoptosis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

